2-bromo-N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide
CAS No.:
Cat. No.: VC16289989
Molecular Formula: C17H10BrFN2O2S2
Molecular Weight: 437.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H10BrFN2O2S2 |
|---|---|
| Molecular Weight | 437.3 g/mol |
| IUPAC Name | 2-bromo-N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
| Standard InChI | InChI=1S/C17H10BrFN2O2S2/c18-13-4-2-1-3-12(13)15(22)20-21-16(23)14(25-17(21)24)9-10-5-7-11(19)8-6-10/h1-9H,(H,20,22)/b14-9- |
| Standard InChI Key | SVDQQYWTCOLVHL-ZROIWOOFSA-N |
| Isomeric SMILES | C1=CC=C(C(=C1)C(=O)NN2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=S)Br |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S)Br |
Introduction
Chemical Structure and Nomenclature
Structural Composition
The compound features a 1,3-thiazolidin-3-yl heterocyclic ring system substituted at three critical positions:
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Position 2: A thioxo group () contributes to hydrogen-bonding potential .
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Position 5: A (Z)-4-fluorobenzylidene moiety () introduces planarity and electron-withdrawing effects .
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Position 3: A 2-bromobenzamide group () adds steric bulk and halogen-mediated reactivity .
The Z-configuration at the benzylidene double bond is critical for maintaining spatial alignment with biological targets .
Molecular Formula and Mass
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass (g/mol) | 437.3 |
Synthesis and Reaction Pathways
Key Synthetic Steps
The synthesis involves a multi-step strategy:
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Thiazolidinone Ring Formation: Condensation of thiourea with ethyl bromoacetate under basic conditions yields the 2-thioxo-4-oxo-thiazolidine core .
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Benzylidene Introduction: A Knoevenagel condensation between 4-fluorobenzaldehyde and the thiazolidinone intermediate introduces the (Z)-configured benzylidene group .
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Benzamide Functionalization: Reaction with 2-bromobenzoyl chloride in the presence of a coupling agent (e.g., EDC/HOBt) forms the final amide bond .
Optimization Challenges
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Stereoselectivity: The Z-configuration is favored due to steric hindrance between the fluorophenyl and thiazolidinone groups .
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Yield Improvement: Microwave-assisted synthesis reduces reaction times from days to hours, improving yields to ~65% .
Physicochemical Properties
Solubility and Stability
| Property | Value |
|---|---|
| Solubility in Water | <0.1 mg/mL (hydrophobic) |
| Solubility in DMSO | 25 mg/mL |
| Melting Point | 218–220°C (decomposes) |
The compound’s low aqueous solubility is attributed to its aromatic and halogenated groups, necessitating formulation with solubilizing agents for biological testing .
Spectroscopic Characterization
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IR (cm⁻¹):
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¹H NMR (DMSO-, δ ppm):
Biological Activity and Mechanisms
Enzyme Inhibition
Thiazolidinones are known inhibitors of cyclooxygenase-2 (COX-2) and protein tyrosine phosphatases. The thioxo group may chelate metal ions in enzyme active sites, while the benzamide moiety mimics natural substrates .
Applications and Future Directions
Pharmacological Uses
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Antitubercular Therapy: Synergistic effects with rifampicin or isoniazid could reduce treatment durations .
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Anti-Inflammatory Agents: COX-2 inhibition potential warrants evaluation in cytokine suppression assays .
Material Science
The compound’s rigid structure makes it a candidate for liquid crystal or coordination polymer synthesis, leveraging its halogen and sulfur atoms .
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